N-(2-fluorophenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Description
This compound belongs to the 1,3,8-triazaspiro[4.5]decane family, characterized by a spirocyclic core that integrates a fused bicyclic system. The structure features a 2-fluorophenyl carboxamide group at position 8 and a 2-phenoxyethyl substituent at position 2. Such substitutions are hypothesized to enhance target selectivity and pharmacokinetic properties, particularly in enzyme inhibition (e.g., phospholipase D (PLD)) .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O4/c23-17-8-4-5-9-18(17)24-20(29)26-12-10-22(11-13-26)19(28)27(21(30)25-22)14-15-31-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMGEFTYMNMBIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide, with the CAS number 1021264-70-9, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 426.4 g/mol. Its unique spirocyclic structure contributes to its distinct chemical properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23FN4O4 |
| Molecular Weight | 426.4 g/mol |
| CAS Number | 1021264-70-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core followed by the introduction of fluorophenyl groups using various reagents and catalysts to facilitate the formation of the desired structure.
Biological Evaluation
Recent studies have highlighted the biological activity of this compound in various contexts:
- Antitubercular Activity : A series of derivatives related to this compound were assessed for their antitubercular properties against Mycobacterium tuberculosis. Some derivatives exhibited significant activity with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. For instance, a derivative showed an MIC value of 4 μg/mL against both rifampin-resistant and sensitive strains of M. tuberculosis .
- Inhibition Mechanisms : Research indicates that derivatives of triazaspiro compounds inhibit permeability transition pores (PTP) through mechanisms independent of key residues involved in ATP synthesis. This suggests potential therapeutic advantages by reducing side effects associated with existing treatments like Oligomycin A .
- Cytotoxicity Studies : In vitro assessments have shown that certain derivatives do not exhibit significant cytotoxic effects against various tumor cell lines, indicating a favorable safety profile for further development as therapeutic agents .
Case Study 1: Antitubercular Activity
A study conducted on a novel series of phenoxyacetamide derivatives demonstrated that modifications to the core structure significantly influenced their antitubercular efficacy. The compound's ability to target resistant strains highlights its potential as a lead candidate for drug development .
Another investigation focused on the interaction of triazaspiro compounds with mitochondrial pathways revealed that these compounds could inhibit PTP without affecting key residues involved in proton movement during ATP synthesis. This finding is crucial for developing drugs that minimize side effects while maintaining efficacy .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Variations
The 1,3,8-triazaspiro[4.5]decane scaffold is shared among analogs, but substitutions at positions 3 and 8 critically modulate activity:
Key Observations :
- Electron-Withdrawing Effects : The 2-fluorophenyl group (target) vs. 3-trifluoromethylphenyl () impacts electron distribution, affecting ligand-receptor affinity.
- Spiro Core Heteroatoms : Replacement of nitrogen with oxygen (e.g., 8-oxa in ) reduces ring strain and alters hydrogen-bonding capacity .
Phospholipase D (PLD) Inhibition
- Compounds : Derivatives like ML298 and ML299 inhibit PLD1/PLD2, critical in cancer cell migration. Substituents on the spiro core (e.g., halogenated benzamides) dictate isoform selectivity .
- Target Compound: The 2-phenoxyethyl group may mimic bulky substituents in selective PLD2 inhibitors (e.g., Lavieri et al.’s work), suggesting analogous targeting .
Kinase and Fibrosis Targets
Physicochemical and Pharmacokinetic Properties
Notable Trends:
- Lipophilicity : Trifluoromethyl groups () increase logP, favoring blood-brain barrier penetration but risking toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
